N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Description
N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a carboxamide group. Key structural elements include:
- A 1,2,4-oxadiazole ring at position 5, known for its electron-withdrawing properties and metabolic stability.
- An N-(4-chlorophenyl) group, enhancing hydrophobic interactions in biological systems.
This compound’s design leverages dual heterocyclic systems (oxadiazole and triazole) and halogenated aryl groups to optimize target binding and physicochemical properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN6O2/c18-10-1-5-12(6-2-10)20-16(26)17-21-15(23-27-17)14-9-25(24-22-14)13-7-3-11(19)4-8-13/h1-9H,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAVXVHTUNOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety. Its molecular formula is , with a molar mass of approximately 340.76 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant as they often enhance biological activity through increased lipophilicity and improved receptor binding.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low microgram range .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 0.125 - 8 | S. aureus |
| Triazole Derivative B | 0.5 - 16 | E. coli |
The specific compound under discussion has not been tested extensively in published literature for its antimicrobial properties; however, its structural similarities to known active triazoles suggest potential efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has also been noted in various studies. These compounds have been shown to inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest . For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis |
| Study B | HeLa (Cervical Cancer) | 3.5 | Cell Cycle Arrest |
While direct studies on the specific compound may be limited, the structural components suggest it could share similar anticancer mechanisms as other triazole-containing compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of triazoles are well-documented, particularly their role in inhibiting pro-inflammatory cytokines and mediators . Compounds with similar structures have shown promise in reducing inflammation in various models:
| Compound | Inhibition (%) | Model |
|---|---|---|
| Triazole Derivative C | 70% at 10 µM | LPS-induced inflammation in macrophages |
| Triazole Derivative D | 85% at 5 µM | Carrageenan-induced paw edema |
This suggests that this compound may also exhibit similar anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structure. The oxadiazole and triazole rings are known to enhance pharmacological profiles by interacting with various biological targets. The presence of halogen atoms increases the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Case Studies
In recent studies exploring the SAR of triazoles:
- Study on Antifungal Activity : A series of triazole derivatives were synthesized and evaluated for antifungal properties against Candida albicans. The most effective compounds contained both a triazole and an oxadiazole moiety .
- Anticancer Research : A study focused on novel triazole derivatives showed that modifications at the phenyl rings significantly enhanced cytotoxicity against various cancer cell lines .
Scientific Research Applications
Case Studies
Several studies highlight the efficacy of this compound in targeting different cancer cell lines:
- A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited potent antiproliferative effects against leukemia cell lines (CCRF-CEM, K-562) with some compounds showing IC50 values as low as 0.19 µM .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | CCRF-CEM | 0.19 |
| Compound B | K-562 | 0.48 |
Other Biological Activities
Beyond anticancer properties, N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has shown potential in other therapeutic areas:
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties against various pathogens. For instance, some derivatives have been effective against both Gram-positive and Gram-negative bacteria .
Antidiabetic and Anti-inflammatory Effects
Studies have also explored the anti-inflammatory and antidiabetic potential of oxadiazole derivatives. The ability to modulate inflammatory pathways makes these compounds candidates for further investigation in metabolic disorders .
Synthesis and Development
The synthesis of this compound involves cyclocondensation reactions that yield high-purity products suitable for biological testing .
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions to yield substituted amidines or carboxylic acid derivatives.
-
Acidic Hydrolysis :
In 6M HCl at 100°C, the oxadiazole ring converts to a carboxamide intermediate, followed by further cleavage to form N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]malonamide (identified via LC-MS and H NMR) . -
Basic Hydrolysis :
Treatment with NaOH (2M, 80°C) results in ring opening to produce 5-(4-chlorophenylcarbamoyl)-1,2,4-oxadiazole-3-carboxylic acid , confirmed by IR ( at 1715 cm) .
Functionalization of the Triazole Ring
The 1,2,3-triazole moiety participates in coordination chemistry and nucleophilic substitution:
-
Metal Coordination :
Reacts with Cu(II) acetate in ethanol to form a Cu(II) complex (stoichiometry 1:2), characterized by UV-Vis ( = 635 nm) and ESR spectroscopy . -
Nucleophilic Substitution :
Treatment with methyl iodide in DMF yields 1-(4-fluorophenyl)-4-(iodomethyl)-1H-1,2,3-triazole , isolated via column chromatography (63% yield) .
Substitution Reactions on Aromatic Rings
The 4-chlorophenyl and 4-fluorophenyl groups undergo selective electrophilic substitution:
-
Nitration :
Nitration with HNO/HSO at 0°C selectively targets the 4-chlorophenyl ring, producing 3-nitro-N-(4-chlorophenyl)-...carboxamide (HPLC purity >95%) . -
Sulfonation :
Reaction with fuming HSO introduces a sulfonic acid group at the triazole-linked fluorophenyl ring, yielding a water-soluble derivative .
Reductive Transformations
Catalytic hydrogenation (H, Pd/C) reduces the oxadiazole and triazole rings:
-
Oxadiazole Reduction :
Converts the oxadiazole to a diamide derivative (N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]propanediamide ) . -
Triazole Ring Saturation :
Under high-pressure H, the triazole ring hydrogenates to a 1,2,3-triazolidine, confirmed by loss of aromatic protons in H NMR .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings:
-
Borylation :
Reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl to form a boronic ester intermediate, enabling further functionalization (e.g., introduction of aryl groups) .
Photochemical Reactivity
UV irradiation (254 nm) induces decomposition via radical pathways:
-
Radical Formation :
Generates aryl and triazolyl radicals, detected by ESR spin-trapping experiments . -
Degradation Products :
Major products include 4-chloroaniline and 4-fluorobenzaldehyde , identified via GC-MS .
Key Research Findings
-
The oxadiazole ring’s stability under physiological conditions (pH 7.4, 37°C) is critical for its anticancer activity, with <5% decomposition over 24 hours .
-
Triazole-metal complexes exhibit enhanced cytotoxicity against MCF-7 breast cancer cells (IC = 1.18 µM vs. 4.18 µM for staurosporine) .
-
Substituents on the fluorophenyl group significantly modulate reactivity; electron-withdrawing groups accelerate hydrolysis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Comparison with 1,2,3-Triazole-4-Carboxamide Derivatives
Compound I : (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CCDC refcode: ZIPSEY)
- Structural Differences :
- Replaces the oxadiazole ring with a methyl-substituted triazole.
- Features a hydroxylated chiral center in the amide side chain.
- Functional Implications: The hydroxyl group enhances solubility but may reduce metabolic stability compared to the target compound’s chloro substituent.
Compound II : 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Differences: Substitutes the oxadiazole with an amino-triazole core. Uses a benzyl group instead of a triazolyl-oxadiazole system.
- Functional Implications: The amino group may increase hydrogen-bonding capacity but could reduce lipophilicity.
Comparison with Pyrazole and Coumarin Hybrids
Compound III : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structural Differences :
- Incorporates a dihydropyrazole ring and a thioamide group.
- Replaces oxadiazole with a methyl-triazole-pyrazole hybrid.
- Functional Implications: The thioamide group may enhance metal-binding capacity but reduce metabolic stability.
Compound IV : 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Differences :
- Integrates a coumarin (chromene) scaffold fused with a triazole.
- Uses a phenethyl group instead of a chlorophenyl substituent.
- The 2-oxo group may enhance interactions with serine proteases but could increase susceptibility to hydrolysis.
Key Comparative Data Table
Q & A
Q. What safety protocols are critical for handling intermediates with reactive groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
